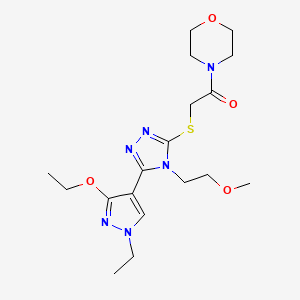

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a thioether-linked morpholinoethanone group and at the 4- and 5-positions with 2-methoxyethyl and 3-ethoxy-1-ethylpyrazole moieties, respectively. The morpholino group enhances polarity and solubility, while the ethoxy and methoxyethyl substituents contribute to lipophilicity and conformational flexibility.

Properties

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O4S/c1-4-23-12-14(17(21-23)28-5-2)16-19-20-18(24(16)8-9-26-3)29-13-15(25)22-6-10-27-11-7-22/h12H,4-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKLWABNYXEJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CCOC)SCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves several steps:

Formation of the Pyrazole Ring: This begins with the reaction between hydrazine and ethyl acetoacetate under acidic conditions to form 1-ethyl-3-ethoxy-4-pyrazolecarboxylate.

Substitution with Triazole: The next step involves reacting the pyrazole compound with 3-mercapto-4-(2-methoxyethyl)-1,2,4-triazole under basic conditions to form the desired thioether linkage.

Morpholinoethyl Addition: Finally, the intermediate product is reacted with morpholinoethanone in the presence of an appropriate catalyst to yield the target compound.

Industrial Production Methods: While industrial production might follow the same basic route, the process is typically optimized for scale, yield, and cost-effectiveness. Automated flow reactors, high-throughput screening, and continuous production techniques may be employed to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various reactions, including:

Oxidation: Leading to the formation of sulfoxides or sulfones.

Reduction: Resulting in the cleavage of the thioether bond, potentially generating pyrazole or triazole derivatives.

Substitution: Particularly at the ethoxy or methoxyethyl positions, leading to a wide range of modified structures.

Common Reagents and Conditions:

Oxidation: Typically performed using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

Reduction: May involve catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Often utilizes nucleophiles like amines or alcohols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products: The major products of these reactions depend on the specific conditions but generally include modified triazole and pyrazole derivatives, which retain the core structure while adding new functionalities.

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. For instance, derivatives of pyrazole and triazole have been investigated for their efficacy against various bacterial strains. The specific combination of the thioether and triazole moieties in this compound may enhance its antimicrobial activity due to synergistic effects.

Anticancer Potential

Research has indicated that triazole derivatives can inhibit cancer cell proliferation. The compound's structural features suggest it may act on multiple cancer pathways, potentially leading to the development of novel anticancer therapies. Case studies have reported promising results in vitro against several cancer cell lines.

Anti-inflammatory Effects

Some derivatives of triazoles have shown anti-inflammatory properties. The incorporation of morpholino and ethyl groups may contribute to modulating inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3-Ethoxy-1-methylpyrazol-4-yl)-4-methyltriazole | Similar pyrazole and triazole structure | Antimicrobial |

| 4-Methylthioquinazoline | Contains a thiomethyl group | Anticancer |

| 5-(3-Ethoxyphenyl)-4-methyltriazole | Phenyl substitution instead of pyrrolidine | Antifungal |

Case Study 1: Anticancer Activity

A study published in ACS Omega reported that a related triazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research highlighted in MDPI demonstrated that compounds similar to this one showed effective inhibition against Staphylococcus aureus, suggesting potential use as a new class of antibiotics .

Mechanism of Action

The specific mechanism by which 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone exerts its effects can vary depending on its application. Generally, its bioactivity is often attributed to its ability to interact with key enzymes or receptors within biological systems. The triazole and pyrazole rings facilitate binding to metal ions or proteins, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key comparable compounds include:

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Triazole Substituents: 4-(2,4-difluorophenyl), 5-(phenylsulfonylphenyl). Thioether Group: Linked to phenylethanone. Properties: Aromatic substituents (e.g., phenylsulfonyl) increase rigidity and reduce solubility compared to the target compound’s morpholino group. Synthesis: Uses α-halogenated ketones under sodium ethoxide, similar to the target compound’s likely route .

5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (): Relationship: Thiol precursor to the target compound. Key Difference: The thiol (-SH) group is replaced by a thioether (-S-) linked to morpholinoethanone in the target. Reactivity: The thiol precursor is more nucleophilic, making it reactive in alkylation/arylation reactions .

5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (): Thioether Group: Linked to benzothiazole instead of morpholinoethanone.

Physicochemical and Electronic Properties

Research Findings and Gaps

- Biological Data: No activity data are available for the target compound, limiting direct comparisons.

- Structural Analysis: X-ray crystallography (using SHELXL ) or computational modeling could elucidate conformational preferences of the methoxyethyl and morpholino groups.

Biological Activity

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Structural Overview

The compound features several notable structural components:

- Pyrazole and Triazole Rings : These heterocyclic structures are known for their diverse biological activities.

- Thioether Linkage : This functional group may enhance the compound's reactivity and biological interactions.

- Morpholino Group : This moiety is often associated with improved pharmacokinetic properties.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H20N6O3S |

| Molecular Weight | 344.41 g/mol |

| CAS Number | Not provided |

Antimicrobial Properties

Compounds containing pyrazole and triazole structures have demonstrated significant antimicrobial activity. For instance, derivatives similar to this compound have been shown to inhibit various bacterial strains and fungi.

Anticancer Activity

Research indicates that compounds with triazole rings can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific combination of the thioether linkage and triazole core in this compound may offer enhanced potency against certain cancer types .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and survival .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of triazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of similar compounds revealed that derivatives with a triazole core effectively inhibited the growth of various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Similar pyrazole/triazole structure | Antimicrobial |

| Compound B | Contains a thiomethyl group | Anticancer |

| Compound C | Phenyl substitution instead of morpholino | Antifungal |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Methodology: The synthesis likely involves multi-step reactions, including triazole ring formation, thioether linkage introduction, and functional group modifications. Key reagents may include phenyl isothiocyanate for thiolation and morpholine derivatives for the final ketone functionalization. Optimize reflux time (e.g., 4–6 hours) and solvent systems (e.g., ethanol or acetic acid) to enhance yield .

- Analytical Validation: Confirm intermediate structures using NMR (¹H/¹³C) and mass spectrometry at each step to ensure purity and correct regiochemistry .

Q. How can the roles of specific functional groups (e.g., ethoxy, morpholino) in this compound’s bioactivity be experimentally determined?

- Approach: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing ethoxy with methoxy or morpholino with piperazine). Test these analogs in biological assays (e.g., enzyme inhibition or cytotoxicity) to isolate contributions of each group .

- Example: compares ethoxy vs. methoxy substituents in similar compounds, showing altered binding affinities to target proteins.

Q. What analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?

- Methods: Use HPLC to monitor degradation in simulated gastric fluid (pH 2–3) and phosphate-buffered saline (pH 7.4) over 24–72 hours. Pair with FT-IR to detect changes in functional groups (e.g., thioether oxidation) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding mode to a target enzyme, and what experimental validation is required?

- Workflow:

Perform molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID).

Validate predictions via isothermal titration calorimetry (ITC) to measure binding constants (Kd).

Mutate key amino acids in the enzyme’s active site to confirm predicted interactions .

- Data Interpretation: Correlate docking scores with IC50 values from enzyme inhibition assays.

Q. What strategies resolve contradictions in reported biological activity data for analogous triazole-thio compounds?

- Case Study: If one study reports potent antimicrobial activity while another shows inactivity, compare:

- Test Organisms: Strain-specific resistance mechanisms.

- Assay Conditions: Variations in pH, temperature, or solvent (e.g., DMSO vs. ethanol).

- Structural Nuances: Subtle differences in substituent positioning (e.g., para vs. meta substitution on aryl rings) .

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution reactions?

- Analysis: Use density functional theory (DFT) to calculate electron density maps and identify electrophilic centers (e.g., sulfur in the thioether group). Experimentally, track reaction progress with TLC and characterize products via X-ray crystallography .

Methodological Recommendations

- Contradiction Resolution: Replicate conflicting studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Synthetic Challenges: For low yields in thioether coupling, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.